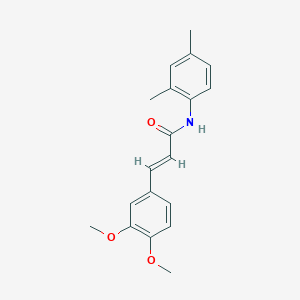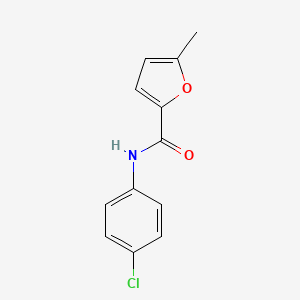
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the acrylamide family and is synthesized through a simple process.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative effects. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to scavenge free radicals and reduce oxidative stress, which can damage cells and tissues. In addition, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide in lab experiments is its low toxicity and high solubility in water and organic solvents. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can also be easily synthesized and purified, making it a cost-effective compound for research. However, one limitation of using 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is its instability under certain conditions, such as high temperatures and acidic environments. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can also be difficult to handle due to its high reactivity with other chemicals.
Orientations Futures
There are several future directions for 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide research, including its potential applications in drug discovery and development. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have promising anti-cancer and neuroprotective effects, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. In addition, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can be modified to create analogs with improved pharmacological properties, such as increased potency and selectivity. Further research is also needed to investigate the safety and toxicity of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide and its analogs in vivo.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is a straightforward process that involves the reaction of 3,4-dimethoxyphenylamine and 2,4-dimethylphenylisocyanate in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have various scientific research applications, including the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-8-16(14(2)11-13)20-19(21)10-7-15-6-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFRXAHKMWXSNN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
